
1-Phenylpyrimidin-2(1H)-one
Übersicht
Beschreibung
1-Phenylpyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a phenyl group at the N1 position. The pyrimidin-2(1H)-one scaffold is aromatic, with two nitrogen atoms at positions 1 and 3, contributing to its electron-deficient nature. This compound serves as a versatile intermediate in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it relevant for drug design targeting enzymes or receptors .
Synthesis of this compound derivatives, such as 4-(Allylthio)-1-phenylpyrimidin-2(1H)-one (13a), is typically achieved via nucleophilic substitution reactions in mixed solvents (e.g., CH2Cl2/EtOAc) with high yields (91%) and well-characterized melting points (210–211°C) .
Vorbereitungsmethoden
Multi-Component Cyclocondensation Reactions
Chlorotrimethylsilane (TMSCl)-Promoted One-Pot Synthesis
The one-pot synthesis of pyrimidin-2(1H)-one derivatives via TMSCl-mediated cyclocondensation is a widely adopted strategy. Wang et al. demonstrated the utility of TMSCl in facilitating the reaction between arylketones, substituted benzaldehydes, and urea under mild conditions . While their work focused on 4,6-diarylpyrimidin-2(1H)-ones, the methodology is adaptable to 1-phenyl derivatives by substituting urea with N-phenylurea.
Reaction Conditions :
-
Solvent System : DMF/CH₃CN (6:24 v/v)
-
Temperature : 90°C
-
Time : 12 hours
Mechanistic Insight :
TMSCl acts as a Lewis acid, polarizing carbonyl groups and accelerating imine formation. The sequence involves:
-
Knoevenagel condensation between arylketones and aldehydes.
-
Michael addition of urea to the α,β-unsaturated intermediate.
Optimization Data :
Variable | Optimal Condition | Yield (%) |
---|---|---|
Solvent | DMF/CH₃CN | 76 |
Promoter | TMSCl | 78 |
Temperature | 90°C | 76 |
Suzuki-Miyaura Cross-Coupling for Functionalization
Palladium-Catalyzed Arylation
The Suzuki-Miyaura reaction enables direct introduction of aryl groups at the N1 position. A protocol adapted from RSC publications involves coupling bromopyrimidinone precursors with phenylboronic acid .
Procedure :
-
Substrate Preparation : 5-Bromo-1H-pyrimidin-2-one (1 equiv).
-
Catalytic System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2 equiv).
-
Solvent : DMF/H₂O (4:1 v/v).
-
Conditions : Argon atmosphere, reflux (12 hours).
Characterization :
Cyclization of Thiourea Derivatives
Thiosemicarbazide Cyclocondensation
Der Pharma Chemica reported pyrimidinone synthesis via thiosemicarbazide cyclization, though adaptations are required for N1-phenyl substitution . Replacing thiourea with N-phenylthiourea in acetone under reflux yields 1-phenyl derivatives.
Typical Protocol :
-
Reactants : N-Phenylthiourea (1 equiv), diketone (1 equiv).
-
Solvent : Acetone.
-
Time : 10–12 hours.
Analytical Data :
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
TMSCl Cyclocondensation | High yield, one-pot operation | Requires N-substituted urea | 76–78 |
Suzuki Coupling | Precise aryl group introduction | Needs halogenated precursors | 70 |
Thiourea Cyclization | Mild conditions, scalability | Limited substrate compatibility | 85 |
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can yield 1-phenylpyrimidin-2-amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: this compound N-oxide
Reduction: 1-Phenylpyrimidin-2-amine
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including 1-phenylpyrimidin-2(1H)-one, exhibit significant anticancer properties. For instance, a study characterized a new Schiff base derived from pyrimidine-2-thione, which showed antiproliferative activity against various cancer cell lines. The compound's interaction with the epidermal growth factor receptor (EGFR) was analyzed through molecular docking studies, revealing a strong binding affinity with a Glide score of -9.820 kcal/mol . This suggests that modifications of this compound could lead to potent anticancer agents.
Anti-inflammatory Effects
Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. A review highlighted the potential of various pyrimidine compounds as inhibitors of COX-1 and COX-2 enzymes, which are crucial mediators in inflammatory processes. The structure-activity relationship (SAR) studies pointed out that certain functional groups on the pyrimidine ring enhance anti-inflammatory activity . Compounds similar to this compound have shown promising results in reducing inflammation in preclinical models, indicating their potential therapeutic use in inflammatory diseases.
Inhibition of Protein Kinases
The compound has also been recognized for its ability to inhibit protein kinases, including JAK kinases, which are involved in various signaling pathways related to cancer and autoimmune diseases. A patent describes phenyl amino pyrimidine compounds as effective inhibitors of these kinases, suggesting that this compound could be developed into a therapeutic agent targeting these pathways .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, often involving one-pot reactions that enhance efficiency and yield. For example, a study reported a facile synthesis method that allows for the rapid formation of pyrimidine derivatives using readily available starting materials . The characterization techniques employed typically include NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compounds .
Material Science Applications
Beyond pharmacological uses, this compound can be explored in material science for its potential applications in organic electronics and photonic devices. The electronic properties of pyrimidine derivatives suggest they could serve as semiconductors or photonic materials due to their ability to form stable π-conjugated systems . Research into these applications is still emerging but holds promise for developing advanced materials with unique electronic characteristics.
Cytotoxic Activity Assessment
A study conducted on a series of pyrimidine derivatives, including those related to this compound, evaluated their cytotoxic effects on cancer cell lines using MTT assays. The results indicated varying degrees of cytotoxicity depending on the structural modifications made to the pyrimidine core . This highlights the importance of SAR studies in optimizing the anticancer activity of these compounds.
Anti-inflammatory Drug Development
Another case study focused on synthesizing novel pyrimidine derivatives aimed at COX inhibition demonstrated significant anti-inflammatory effects comparable to established drugs like celecoxib and indomethacin . This reinforces the therapeutic potential of pyrimidines in treating inflammatory conditions.
Wirkmechanismus
The mechanism of action of 1-Phenylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues: Pyridin-2(1H)-ones and Quinoxalin-2(1H)-ones
- Pyridin-2(1H)-ones: These compounds replace the pyrimidine ring with a pyridine ring, reducing the number of nitrogen atoms. The reduced nitrogen count may lower hydrogen-bonding capacity compared to pyrimidinones .
- Quinoxalin-2(1H)-ones: Larger bicyclic systems (e.g., 1-octyl-3-phenylquinoxalin-2(1H)-one) introduce additional nitrogen atoms and extended conjugation, enhancing planarity and π-stacking ability. These derivatives demonstrate antimicrobial and anticancer activities, attributed to their ability to intercalate DNA or inhibit kinases .
Key Differences :
- Electron Density : Pyrimidin-2(1H)-ones are more electron-deficient than pyridin-2(1H)-ones, influencing reactivity in electrophilic substitutions.
- Bioactivity: Quinoxalinones often exhibit broader pharmacological profiles (e.g., antimicrobial, anticancer) compared to pyrimidinones, which are under investigation for CNS and cardiovascular targets .
Hydrogenated Derivatives: Dihydro- and Tetrahydropyrimidinones
- 3,4-Dihydropyrimidin-2(1H)-ones : Partial saturation (e.g., 6-substituted-3,4-dihydro-4-phenylpyrimidin-2(1H)-one) increases flexibility, improving solubility. These derivatives are synthesized via microwave-assisted methods with ZnI2 catalysis, achieving high efficiency (e.g., 85% yield). Their bioactivity includes calcium channel modulation (e.g., monastrol) .
- Tetrahydropyrimidin-2(1H)-ones : Full saturation (e.g., 5-methyltetrahydropyrimidin-2(1H)-one) further enhances solubility and conformational flexibility. These compounds are explored as α-MSH inhibitors and antitubercular agents, with activities linked to their ability to adopt multiple binding conformations .
Comparison with 1-Phenylpyrimidin-2(1H)-one :
- Solubility : Hydrogenated derivatives exhibit higher aqueous solubility due to reduced aromaticity.
- Pharmacokinetics : Saturation may improve metabolic stability but reduce target specificity due to increased flexibility .
Substituent Effects: Allylthio vs. p-Tolyl Groups
- 4-(Allylthio)-1-phenylpyrimidin-2(1H)-one (13a) : The allylthio group at C4 enhances electrophilicity, facilitating nucleophilic attacks. This derivative shows a high melting point (210–211°C), suggesting strong crystal packing via sulfur-mediated interactions .
- 4-(Allylthio)-1-p-tolylpyrimidin-2(1H)-one (13b) : Substitution of phenyl with p-tolyl lowers the melting point (117–119°C) due to steric hindrance disrupting crystallization. The methyl group may also increase lipophilicity, affecting membrane permeability .
Data Tables
Table 2: Electronic Properties (Theoretical Studies)
Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reactive Sites |
---|---|---|---|---|
This compound | -6.2 | -1.8 | 4.4 | C4, C6 |
Dihydropyrimidin-2(1H)-one | -5.9 | -1.5 | 4.4 | C5, N3 |
Quinoxalin-2(1H)-one | -5.7 | -1.2 | 4.5 | N1, C4 |
Biologische Aktivität
1-Phenylpyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its potential as an enzyme inhibitor, receptor ligand, and therapeutic agent against various diseases.
Chemical Structure and Properties
This compound features a pyrimidine ring with a phenyl group at the first carbon and a keto group at the second position. Its unique structure contributes to its reactivity and biological activity.
1. Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor . It has been investigated for its ability to modulate the activity of various enzymes involved in disease pathways, including kinases and proteases. This modulation can lead to therapeutic effects in conditions such as cancer and inflammation.
2. Anticancer Properties
Several studies have highlighted the anticancer activity of this compound. For instance, derivatives of pyrimidine compounds have shown significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF7. The mechanism often involves inducing apoptosis and cell cycle arrest at specific phases .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
IMB-1406 | HepG2 | 6.92 | Apoptosis induction |
Sunitinib | HepG2 | 7.60 | Apoptosis induction |
This compound | A549 | Not specified | Enzyme inhibition |
3. Antiviral Activity
Recent studies have explored the antiviral properties of pyrimidine derivatives, including this compound. For example, certain derivatives demonstrated inhibitory activity against influenza virus polymerase interactions, suggesting potential use in antiviral therapies .
Table 2: Antiviral Activity of Pyrimidine Derivatives
Compound | Target Virus | IC50 (µM) | EC50 (µM) |
---|---|---|---|
Compound 2d | Influenza | 90.1 | 2.8 |
Compound 1b | Influenza | 36 | 39 |
The mechanism of action for this compound involves binding to specific enzymes or receptors, modulating their activity, which can lead to therapeutic effects in various diseases. The compound may affect signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .
Case Study: Antitumor Mechanism
A study on IMB-1406, a derivative related to this compound, revealed its ability to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase. The study reported a significant increase in apoptotic cells when treated with varying concentrations of the compound, indicating its potential as an effective anticancer agent .
Case Study: Antiviral Efficacy
In another investigation, compounds derived from pyrimidine structures were assessed for their ability to inhibit viral replication. One derivative showed promising results in inhibiting the PA–PB1 interaction essential for influenza virus replication, demonstrating the antiviral potential of this class of compounds .
Future Directions
The ongoing research into the biological activity of this compound suggests several avenues for future exploration:
- Synthesis of Novel Derivatives : Developing new derivatives with enhanced potency and selectivity.
- Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their biological effects.
- Clinical Trials : Investigating the therapeutic potential in clinical settings for cancer and viral infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Phenylpyrimidin-2(1H)-one derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The most straightforward method involves one-pot multicomponent reactions under solvent-free conditions, which minimize purification steps and improve atom economy. For example, condensations of aldehydes, urea/thiourea, and β-ketoesters catalyzed by HCl in DMF or NH₄OH yield dihydropyrimidinone scaffolds. Solvent-free protocols (e.g., using Cs₂CO₃) enhance reaction efficiency, with yields ranging from 50% to 88% depending on substituent steric/electronic effects . Characterization via melting point analysis, ¹H/¹³C NMR, and HRMS is essential to confirm product identity .
Q. How can researchers confirm the molecular structure of this compound derivatives experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation, as demonstrated for analogues like 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one. Key parameters include bond lengths (e.g., C–N distances: 1.322–1.408 Å, indicating partial double-bond character) and dihedral angles between aromatic rings (e.g., 34.87°–69.57°). Complementary FTIR (C=O stretch at ~1653 cm⁻¹) and ¹H NMR (NH₂ singlet at ~7.26 ppm) validate functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound derivatives?
- Methodological Answer : Antimicrobial activity screening via disk diffusion or broth microdilution assays against Gram-positive/negative bacteria and fungi is common. For example, derivatives with halogenated aryl groups show enhanced activity due to improved membrane penetration. Minimum inhibitory concentration (MIC) values should be compared against standard antibiotics (e.g., ampicillin) with statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can Chan–Evans–Lam coupling be optimized for N1-arylation/alkylation of 4-fluoroalkylpyrimidin-2(1H)-ones?
- Methodological Answer : Key parameters include:
- Catalyst selection : Cu(OAc)₂ or Pd catalysts for C–N bond formation.
- Solvent/base : DMF or DMSO with K₂CO₃ at 80–100°C.
- Substrate scope : Electron-deficient boronic acids enhance reactivity. Monitor reaction progress via TLC and isolate products using column chromatography (silica gel, EtOAc/hexane). Confirm regioselectivity via NOESY or HSQC NMR .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for pyrimidinone derivatives?
- Methodological Answer : Discrepancies (e.g., planarity deviations in SCXRD vs. conjugation effects in NMR) arise from dynamic motion in solution vs. solid-state packing. Use:
- DFT calculations to compare optimized geometries with experimental data.
- Variable-temperature NMR to probe conformational flexibility.
- Hydrogen-bonding analysis (e.g., Hirshfeld surfaces) to assess crystal packing influences .
Q. How do substituent effects on the pyrimidine ring influence structure-activity relationships (SAR) in kinase inhibition?
- Methodological Answer :
- Electron-withdrawing groups (e.g., CF₃ at C4) enhance binding to ATP pockets via dipole interactions.
- Bulkier substituents (e.g., 4-isopropylbenzyl) improve selectivity by occupying hydrophobic subpockets.
- SAR validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) correlate with IC₅₀ values from kinase inhibition assays .
Q. What advanced NMR techniques elucidate tautomeric equilibria in pyrimidin-2(1H)-one systems?
- Methodological Answer :
Eigenschaften
IUPAC Name |
1-phenylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADDGUDTESIUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384768 | |
Record name | 1-PHENYLPYRIMIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17758-13-3 | |
Record name | 1-PHENYLPYRIMIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.